molecular formula C14H14FNO2 B11033445 9-fluoro-5,5,7-trimethyl-1H,5H-[1,3]oxazino[5,4,3-ij]quinolin-1-one

9-fluoro-5,5,7-trimethyl-1H,5H-[1,3]oxazino[5,4,3-ij]quinolin-1-one

Cat. No.: B11033445
M. Wt: 247.26 g/mol
InChI Key: JERYNFSESBTBSG-UHFFFAOYSA-N
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Description

9-fluoro-5,5,7-trimethyl-1H,5H-[1,3]oxazino[5,4,3-ij]quinolin-1-one is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by its unique structure, which includes a quinoline core fused with an oxazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-fluoro-5,5,7-trimethyl-1H,5H-[1,3]oxazino[5,4,3-ij]quinolin-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of the Oxazine Ring: The oxazine ring can be introduced through a cyclization reaction involving an appropriate precursor, such as an amino alcohol or an amino ether.

    Fluorination and Methylation:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

9-fluoro-5,5,7-trimethyl-1H,5H-[1,3]oxazino[5,4,3-ij]quinolin-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine and methyl positions, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce partially or fully reduced analogs.

Scientific Research Applications

9-fluoro-5,5,7-trimethyl-1H,5H-[1,3]oxazino[5,4,3-ij]quinolin-1-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 9-fluoro-5,5,7-trimethyl-1H,5H-[1,3]oxazino[5,4,3-ij]quinolin-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of key enzymes involved in metabolic pathways.

    Interacting with DNA/RNA: Intercalating into nucleic acids and affecting gene expression and replication.

    Modulating Receptor Activity: Acting as an agonist or antagonist at specific receptor sites, influencing cellular signaling pathways.

Comparison with Similar Compounds

9-fluoro-5,5,7-trimethyl-1H,5H-[1,3]oxazino[5,4,3-ij]quinolin-1-one can be compared with other similar compounds, such as:

    Quinoline Derivatives: Compounds with a quinoline core but lacking the oxazine ring.

    Oxazine Derivatives: Compounds with an oxazine ring but different substituents.

    Fluorinated Heterocycles: Compounds containing fluorine atoms in various positions within the heterocyclic structure.

The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C14H14FNO2

Molecular Weight

247.26 g/mol

IUPAC Name

7-fluoro-10,12,12-trimethyl-3-oxa-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13),10-tetraen-4-one

InChI

InChI=1S/C14H14FNO2/c1-8-6-14(2,3)16-7-18-13(17)11-5-9(15)4-10(8)12(11)16/h4-6H,7H2,1-3H3

InChI Key

JERYNFSESBTBSG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(N2COC(=O)C3=CC(=CC1=C32)F)(C)C

Origin of Product

United States

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